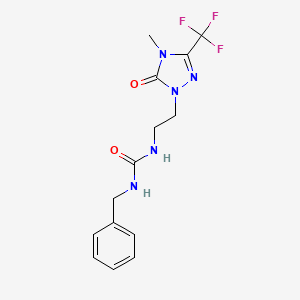![molecular formula C17H11ClFN5O B2691029 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894935-45-6](/img/structure/B2691029.png)
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxadiazole ring, and substituted with a 3-chloro-4-fluorophenyl group and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between azides and alkynes. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient heat and mass transfer. Solvent selection, temperature control, and the use of catalysts are critical factors in scaling up the synthesis process.
化学反応の分析
Types of Reactions
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or oxadiazole rings, potentially altering the compound’s properties.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Research explores its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional properties.
作用機序
The mechanism of action of 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to changes in cellular processes, such as apoptosis, cell proliferation, or immune responses.
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their wide-ranging biological activities.
Quinoline Derivatives: Like the target compound, quinoline derivatives exhibit significant medicinal properties, including antimicrobial and anticancer activities.
Triazole-Pyrimidine Derivatives: These compounds also feature a triazole ring and are studied for their neuroprotective and anti-inflammatory effects.
Uniqueness
What sets 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both triazole and oxadiazole rings, along with the chloro-fluoro substitution, enhances its potential as a versatile compound in various research and industrial applications.
特性
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-10-15(17-20-16(22-25-17)11-5-3-2-4-6-11)21-23-24(10)12-7-8-14(19)13(18)9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIOIWMOMMJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)
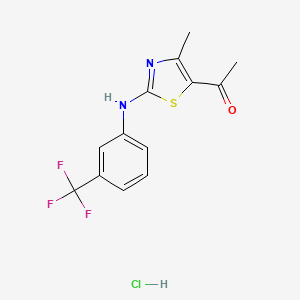
![1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2690951.png)
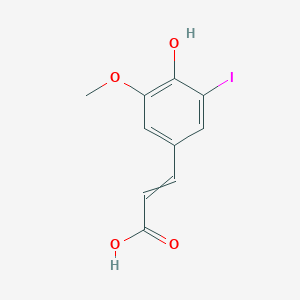
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)
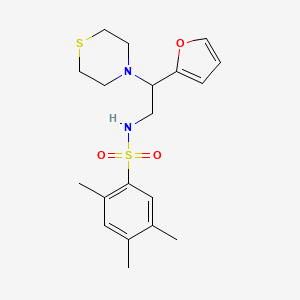
![1-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2690963.png)
![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)
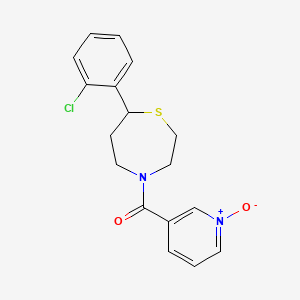
![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)
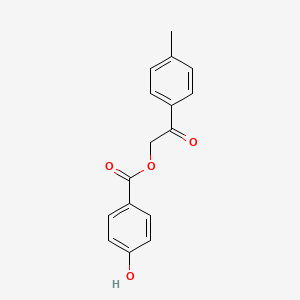
![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)
